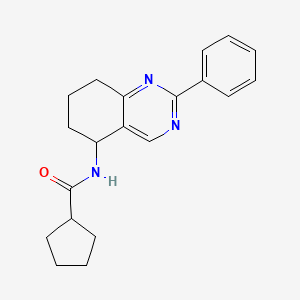

![molecular formula C18H21NO2S B6135652 {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6135652.png)

{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone, also known as FTY720 or fingolimod, is a synthetic compound that has shown promising results in the treatment of multiple sclerosis (MS). It was first developed by Novartis and received FDA approval in 2010 for the treatment of relapsing forms of MS. The compound works by modulating the immune system, which is believed to play a key role in the development of MS.

Wirkmechanismus

{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone works by modulating the immune system, specifically by targeting a subtype of immune cells known as T lymphocytes. The compound is phosphorylated in the body to form an active metabolite, which binds to a receptor called S1P1 on the surface of T cells. This binding prevents the T cells from leaving the lymph nodes and entering the bloodstream, where they could potentially cause damage to the nervous system. By keeping the T cells trapped in the lymph nodes, {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone reduces the number of immune cells that can attack the myelin sheath that surrounds nerve fibers in MS patients.

Biochemical and Physiological Effects:

In addition to its immunomodulatory effects, {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone has been shown to have a number of other biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines in the body, as well as increase the levels of anti-inflammatory cytokines. {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone has also been shown to have neuroprotective effects, including the ability to promote the survival of neurons and oligodendrocytes, which are the cells that produce myelin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone as a research tool is its specificity for the S1P1 receptor. This allows researchers to selectively target T cells and study their role in various disease processes. However, {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone has some limitations as a research tool, including its relatively low potency and the fact that it has a relatively short half-life in the body.

Zukünftige Richtungen

There are several potential future directions for research on {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone. One area of interest is the potential use of the compound in combination with other immunomodulatory agents for the treatment of MS. Another area of interest is the potential use of {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is ongoing research into the mechanisms of action of {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone, which could lead to the development of new and more effective immunomodulatory agents.

Synthesemethoden

{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone is synthesized from a precursor compound, 2-amino-2-(2-chloroethyl)propane-1,3-diol. The synthesis involves several steps, including the reaction of the precursor with furan-2-carbaldehyde to form the key intermediate, which is then reacted with piperidine and 3-methyl-2-thiophenecarboxaldehyde to yield the final product.

Wissenschaftliche Forschungsanwendungen

{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various autoimmune diseases, including MS, psoriasis, and inflammatory bowel disease. The compound has shown promising results in animal models of MS, where it has been shown to reduce the severity and frequency of relapses, as well as delay disease progression. In clinical trials, {1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone has been shown to significantly reduce the number of relapses in patients with relapsing-remitting MS, as well as reduce the number of new brain lesions observed on MRI scans.

Eigenschaften

IUPAC Name |

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-14-8-12-22-18(14)17(20)15-5-2-9-19(13-15)10-3-6-16-7-4-11-21-16/h3-4,6-8,11-12,15H,2,5,9-10,13H2,1H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISAIEFDMSGNQC-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)C2CCCN(C2)C/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)

![2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6135585.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6135590.png)

![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6135598.png)

![9-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135603.png)

![1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6135609.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B6135617.png)

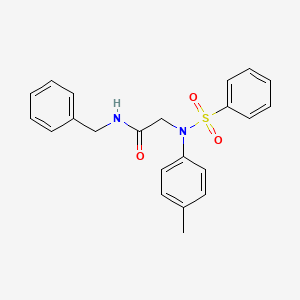

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6135631.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B6135635.png)

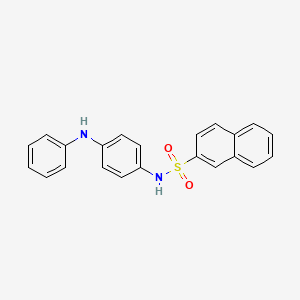

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6135655.png)

![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6135666.png)